molecular formula C10H9Cl2N3O2 B067841 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline CAS No. 178619-89-1

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline

Cat. No. B067841
M. Wt: 274.1 g/mol
InChI Key: QCXRMHQLFIXXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline (DCQX) is a quinoxaline derivative that has been widely used in scientific research. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DCQX has been used to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.

Mechanism Of Action

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a selective antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline binds to the ligand-binding domain of the AMPA receptor and blocks the binding of glutamate, thereby inhibiting the receptor-mediated synaptic transmission.

Biochemical And Physiological Effects

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block AMPA receptor-mediated synaptic currents in electrophysiological experiments. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been shown to inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In animal models of neurodegenerative diseases, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to attenuate disease progression and improve cognitive function.

Advantages And Limitations For Lab Experiments

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic transmission, plasticity, and neurodegenerative diseases. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is also relatively stable and can be stored for extended periods of time.
However, there are also some limitations to the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in lab experiments. It has been shown to have some off-target effects on other glutamate receptors, such as the kainate receptors. This can make it difficult to interpret the results of experiments that use 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline. Additionally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is not suitable for in vivo experiments as it does not readily cross the blood-brain barrier.

Future Directions

There are several future directions for the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in scientific research. One potential direction is the development of more selective AMPA receptor antagonists that do not have off-target effects on other glutamate receptors. Another direction is the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in combination with other drugs to investigate the role of glutamate receptors in disease progression and to develop new treatments for neurodegenerative diseases. Finally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline could be used in conjunction with other techniques, such as optogenetics and chemogenetics, to investigate the role of specific neuronal populations in synaptic transmission and plasticity.

Scientific Research Applications

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been widely used in scientific research as a tool to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. It has been used in electrophysiological experiments to block AMPA receptor-mediated synaptic currents and to investigate the contribution of AMPA receptors to excitatory synaptic transmission. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been used in animal models of neurodegenerative diseases to study the role of glutamate receptors in disease progression.

properties

CAS RN

178619-89-1

Product Name

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline

Molecular Formula

C10H9Cl2N3O2

Molecular Weight

274.1 g/mol

IUPAC Name

6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine

InChI

InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3

InChI Key

QCXRMHQLFIXXOV-UHFFFAOYSA-N

SMILES

COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl

Canonical SMILES

COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl

synonyms

6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium methoxide (25% solution in methanol, 274 ml, 1.28 mol) was added to a suspension of 5-amino-2,3,6,7-tetrachloroquinoxaline (72.4 g, 0.256 mol) in dry methanol (1 l) and the resulting mixture was heated at reflux for 30 minutes. The mixture was cooled, concentrated under reduced pressure, and the residue partitioned between water and ethyl acetate (total of 8 l). The organic solution was dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by trituration with methanol, followed by dissolution in dichloromethane (2 l) and filtration. The filtrate was concentrated under reduced pressure to give 5-amino-6,7-dichloro-2,3-dimethoxy-quinoxaline as a yellow solid (55.0 g, 79%).
Quantity
274 mL
Type
reactant
Reaction Step One
Quantity
72.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6,7-Dichloro-2,3-dimethoxy-5-nitroquinoxaline (20 g, 0.066 mol) and 5% w/w palladium-on-carbon (50% wet) (1.2 g) were suspended in a mixture of tetrahydrofuran (0.12 L) and ethyl acetate (0.12 L). The mixture was hydrogenated at 60° C. and 414 kPa (60 psi) for 22 hours, cooled, diluted with dichloromethane (0.48 L) and the catalyst removed by filtration through celite (trade mark) filter aid. The solution was concentrated under reduced pressure with the gradual addition of toluene. The mixture was then filtered and the solid was washed with toluene (20 ml) to give the title compound as a brown solid (14.2 g, 78%), m.p. 182-4° C.
Name
6,7-Dichloro-2,3-dimethoxy-5-nitroquinoxaline
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.12 L
Type
solvent
Reaction Step One
Quantity
0.12 L
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0.48 L
Type
solvent
Reaction Step Two
Yield
78%

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